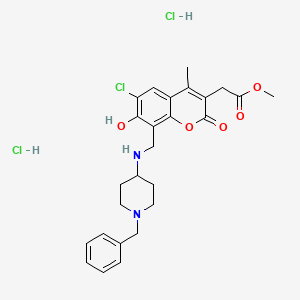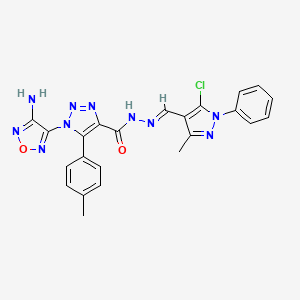![molecular formula C27H26N2O3 B12631972 1-[3-(Triphenylmethoxy)propyl]thymine CAS No. 921587-91-9](/img/structure/B12631972.png)
1-[3-(Triphenylmethoxy)propyl]thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Triphenylmethoxy)propyl]thymine is a synthetic derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the presence of a triphenylmethoxy group attached to a propyl chain, which is further connected to the thymine moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields, including medicinal chemistry and molecular biology .
Méthodes De Préparation
The synthesis of 1-[3-(Triphenylmethoxy)propyl]thymine typically involves the following steps :
Monotritylation of Diols: The process begins with the monotritylation of 1,3-propanediol to form 3-(Triphenylmethoxy)propanol.
Mitsunobu Condensation: The 3-(Triphenylmethoxy)propanol is then subjected to Mitsunobu condensation with N3-benzoylthymine to yield the desired product.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) as the solvent.
Analyse Des Réactions Chimiques
1-[3-(Triphenylmethoxy)propyl]thymine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethoxy group, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-[3-(Triphenylmethoxy)propyl]thymine has several scientific research applications, including :
Medicinal Chemistry: It is studied as a potential inhibitor of thymidine kinase-2 (TK-2), an enzyme involved in mitochondrial DNA replication. This makes it a candidate for antiviral and anticancer therapies.
Molecular Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Chemical Biology: It serves as a probe to investigate the interactions between nucleobases and various proteins.
Industrial Applications: While specific industrial applications are limited, its derivatives may be used in the development of new pharmaceuticals and biochemical tools.
Mécanisme D'action
The mechanism of action of 1-[3-(Triphenylmethoxy)propyl]thymine involves its interaction with thymidine kinase-2 (TK-2). The compound inhibits the phosphorylation of thymidine, thereby interfering with DNA synthesis in cells . This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells. The molecular targets and pathways involved include the mitochondrial DNA replication machinery and associated enzymes.
Comparaison Avec Des Composés Similaires
1-[3-(Triphenylmethoxy)propyl]thymine can be compared with other thymine derivatives, such as :
1-[(Z)-4-(Triphenylmethoxy)-2-butenyl]thymine: Similar in structure but with a different alkyl chain, this compound also exhibits inhibitory effects on thymidine kinase.
1-[6-[1-(4-Chlorophenyl)-1,1-(diphenyl)methoxy]hexyl]thymine: This derivative has a longer alkyl chain and a chlorophenyl group, which may alter its biological activity.
Thymine 1-β-D-arabinofuranoside: A nucleoside analog used in antiviral research, differing in its sugar moiety and overall structure.
The uniqueness of this compound lies in its specific triphenylmethoxy group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and medicinal chemistry. Its unique structure and ability to inhibit thymidine kinase-2 make it a valuable tool for studying DNA synthesis and developing new therapeutic agents.
Propriétés
Numéro CAS |
921587-91-9 |
|---|---|
Formule moléculaire |
C27H26N2O3 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
5-methyl-1-(3-trityloxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26N2O3/c1-21-20-29(26(31)28-25(21)30)18-11-19-32-27(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24/h2-10,12-17,20H,11,18-19H2,1H3,(H,28,30,31) |
Clé InChI |
DXTYLRAYPFWVTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)

![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)

![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)
![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)

